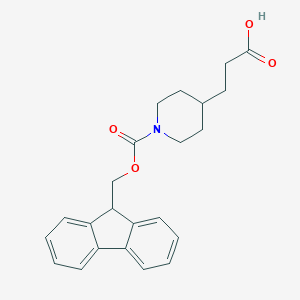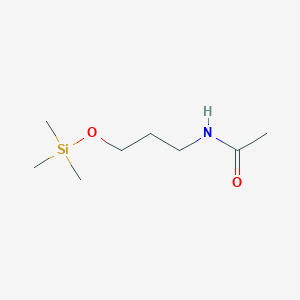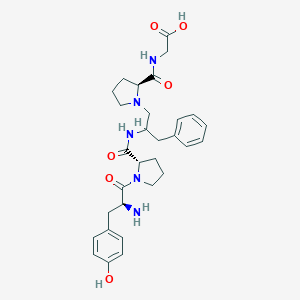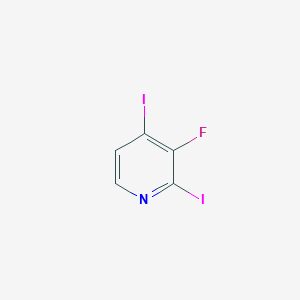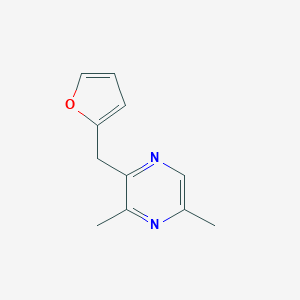![molecular formula C8H14FNO2 B115679 叔丁基N-[反式-2-氟环丙基]氨基甲酸酯 CAS No. 146726-40-1](/img/structure/B115679.png)
叔丁基N-[反式-2-氟环丙基]氨基甲酸酯
描述
tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate: is a chemical compound with the molecular formula C8H14FNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a trans-2-fluorocyclopropyl group
科学研究应用
tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate typically involves the reaction of trans-2-fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
trans-2-fluorocyclopropylamine+tert-butyl chloroformate→tert-butyl N-[trans-2-fluorocyclopropyl]carbamate+HCl
Industrial Production Methods: Industrial production of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: The fluorine atom in the cyclopropyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products Formed:
Hydrolysis: trans-2-fluorocyclopropylamine and carbon dioxide.
Substitution: Various substituted cyclopropyl derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
作用机制
The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom in the cyclopropyl ring can also influence the compound’s reactivity and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate can be compared with other carbamate derivatives and fluorinated compounds:
tert-Butyl carbamate: Lacks the fluorocyclopropyl group, making it less reactive in certain substitution reactions.
trans-2-fluorocyclopropylamine: Lacks the carbamate group, resulting in different reactivity and biological activity.
Fluorinated carbamates: Similar in structure but may have different substituents, leading to variations in reactivity and applications.
The uniqueness of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate lies in its combination of a carbamate group with a fluorinated cyclopropyl ring, providing a distinct set of chemical and biological properties.
属性
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
